molecular formula C8H9N3O B1458870 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one CAS No. 1384429-39-3

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one

Cat. No.: B1458870
CAS No.: 1384429-39-3
M. Wt: 163.18 g/mol
InChI Key: PVGBQFCLXSGAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one (CAS Number: 1384429-39-3) is a high-purity organic compound supplied for research and development purposes. This molecule, with a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol, is part of the dihydropyridopyrazinone family, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry . The compound is characterized by key identifiers including the PubChem CID 71755688, the SMILES string CN1CC(=O)NC2=C1C=CN=C2, and the InChIKey PVGBQFCLXSGAHK-UHFFFAOYSA-N . As a powder that is stable at room temperature, this reagent is suitable for use as a key synthetic intermediate or a core scaffold in drug discovery programs . Researchers value this chemical building block for its potential in constructing more complex molecules aimed at modulating biological targets. Compounds featuring the pyridopyrazinone core are frequently investigated in various therapeutic areas, and this methylated derivative provides a versatile starting point for further chemical exploration and library synthesis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-5-8(12)10-6-4-9-3-2-7(6)11/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGBQFCLXSGAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Approach

A recent and efficient method involves cross-dehydrogenative coupling (CDC) reactions between β-ketoesters or β-diketones and N-amino-2-iminopyridines under mild, catalyst-free conditions promoted by acetic acid and molecular oxygen.

  • This method promotes oxidative C(sp3)–C(sp2) bond formation followed by dehydrative cyclization to form the fused heterocyclic ring system.
  • The reaction proceeds in ethanol or acetic acid solvent under air or oxygen atmosphere.
  • Yields improve significantly with increased acetic acid equivalents and oxygen atmosphere, reaching up to 94% yield in optimized conditions.

Table 1. Effect of Acetic Acid Equivalents and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine Derivative (Analogous Methodology)

Entry Molar Equiv. Acetic Acid Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94

Note: Though this table is from pyrazolo[1,5-a]pyridine synthesis, the methodology is analogous and adaptable for pyrido[3,4-b]pyrazinone derivatives.

Cyclization Strategies

  • Intramolecular cyclizations of suitable precursors such as N-amino-2-iminopyridines with β-ketoesters lead to the formation of the pyrido[3,4-b]pyrazinone core.
  • The formation of the fused bicyclic system is facilitated by dehydrative cyclization after the initial coupling step.
  • Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure of the synthesized compounds.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield Range Notes
Cross-Dehydrogenative Coupling β-ketoesters + N-amino-2-iminopyridines; AcOH; O₂ atmosphere Catalyst-free, green oxidant, mild conditions Up to 94% High atom economy, scalable
Intramolecular Cyclization N-amino-2-iminopyridines + β-ketoesters Efficient ring closure Moderate to high Confirmed by spectroscopic methods
Preformed Pyrazole Ring Method 1-substituted 3-methyl-1H-pyrazoles Flexible substitution patterns Variable Allows control over substitution at position 1 and 3
Commercial Synthesis Optimized protocols by suppliers High purity, reproducibility 95-97% Includes purification and quality control

Research Findings and Notes

  • The methyl substituent at position 1 is commonly introduced via 1-substituted pyrazole precursors.
  • The keto group at position 3 is essential for ring closure and is introduced via β-ketoester or β-diketone intermediates.
  • The CDC approach using acetic acid and molecular oxygen is a recent advancement offering environmentally friendly and efficient synthesis without the need for metal catalysts.
  • The reaction conditions such as solvent, temperature, and atmosphere significantly influence the yield and purity of the product.
  • Analytical methods including NMR and HRMS are critical for confirming the structure of the synthesized compound.

Chemical Reactions Analysis

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

1-Methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one has been studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively. Preliminary studies suggest that it may possess anti-inflammatory and anti-cancer properties, making it a candidate for drug development in oncology and immunology.

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrido[3,4-b]pyrazine compounds can inhibit the growth of various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
  • Cytotoxic Effects : Preliminary cytotoxicity assays indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential in cancer therapy.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry. Researchers utilize it to create novel compounds with enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Anti-Cancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results demonstrated significant reductions in cell viability at specific concentrations compared to control groups. This study suggests the compound's potential as a lead structure for developing new anti-cancer drugs.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers synthesized several derivatives of pyrido[3,4-b]pyrazine and tested their efficacy against multi-drug resistant bacterial strains. The findings indicated that certain derivatives exhibited potent activity against these strains, supporting the compound's role in developing new antibiotics.

Summary Table of Applications

Application AreaDescriptionCurrent Research Status
Pharmaceutical DevelopmentPotential anti-inflammatory and anti-cancer agentOngoing studies on efficacy and safety
Biological ActivityExhibits antimicrobial and cytotoxic effectsPreliminary results show promise
Chemical SynthesisIntermediate for synthesizing complex organic compoundsWidely used in synthetic organic chemistry

Mechanism of Action

The mechanism of action of 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one and related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 1384429-39-3 C₈H₉N₃O 163.18 1-CH₃, pyrido-pyrazinone core High purity (97%), lab-scale availability, versatile scaffold
Pyrido[2,3-b]pyrazin-2(1H)-one, 3,4-dihydro-3,6-dimethyl- 159104-35-5 C₉H₁₁N₃O 177.20 3-CH₃, 6-CH₃, dihydro-pyrazinone Higher lipophilicity due to additional methyl groups; safety data available
2-Methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride 1432677-78-5 C₈H₁₀ClN₃O 199.64 2-CH₃, HCl salt Enhanced aqueous solubility; used in preclinical studies
4-Aryl-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-6-one (e.g., 3d–3g) Not specified C₁₄H₁₀N₄O (e.g., 3d) ~266.26 Aryl, cyano, phenyl groups Broader π-conjugation; strong fluorescence potential; synthesized via FeCl₃ catalysis
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., 41b, 44g) Not specified Varies ~250–300 Pyrazole or piperazinyl substituents Kinase inhibition activity; optimized for cellular permeability

Key Comparative Insights

Structural Variations and Functional Impact
  • Methyl Group Position : The methyl group in the target compound (1-position) distinguishes it from analogs like 2-methyl derivatives (e.g., CAS 1432677-78-5). Positional isomerism affects electronic distribution and binding affinity in biological targets .
  • Salt Forms : The hydrochloride salt of the 2-methyl analog (CAS 1432677-78-5) exhibits improved solubility compared to the free base form of the 1-methyl compound, making it preferable for in vivo studies .
  • Heterocyclic Modifications: Pyrazolo[3,4-b]pyridin-6-one derivatives (e.g., 3d–3g) feature additional cyano and aryl groups, enhancing π-stacking interactions and photophysical properties . In contrast, pyrido-pyrimidinones (e.g., 41b) prioritize substituents like pyrazole or piperazine for kinase selectivity .

Biological Activity

1-Methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one is a nitrogen-containing heterocyclic compound with potential biological activities. This compound has garnered interest due to its structural features that may confer various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C8_8H9_9N3_3O
  • Molecular Weight : 163.18 g/mol
  • SMILES : CN1CC(=O)NC2=C1C=CN=C2
  • InChI Key : PVGBQFCLXSGAHK-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets, including enzymes and receptors. The following sections highlight key findings from recent studies.

Pharmacological Properties

  • Kinase Inhibition :
    • The compound has been evaluated for its inhibitory effects on several kinases. Notably, it has shown promising results against DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases. In a study, derivatives of pyrido compounds exhibited IC50_{50} values in the micromolar range against DYRK1A, indicating potential for further development as therapeutic agents .
  • Adenosine Receptor Binding :
    • Research indicates that related compounds have demonstrated significant binding affinity towards adenosine receptors (A1_1R and A2A_2AR). These receptors are critical in various physiological processes and are targets for drugs treating conditions like Parkinson's disease and other neurodegenerative disorders .

Case Studies and Experimental Data

Several studies have provided experimental data on the biological activity of related compounds that can be extrapolated to this compound.

Table 1: Summary of Biological Activities

CompoundTargetIC50_{50} (µM)Remarks
Compound 3PDE10A2.0Most potent inhibitor in a series of pyridine derivatives .
Compound 6PDE10A5.7Significant inhibitory activity with a phenyl substituent .
HarmineDYRK1A1.5Natural product with notable activity against DYRK1A .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrido derivatives. Modifications at specific positions on the pyridine ring have been shown to enhance or reduce potency against various targets.

Key Findings:

  • Substituents at position 6 of the pyridine ring generally improve PDE10A inhibition.
  • The introduction of different functional groups alters binding affinity towards adenosine receptors significantly .

Q & A

Q. Example Reaction Pathway

StepReagents/ConditionsYieldReference
CyclizationKOH/EtOH, reflux60-70%
Alkylation2-Propoxyethyl bromide, DMF, 80°C45-55%

Basic: Which analytical techniques are critical for characterizing pyridopyrazinone derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl groups at the 1-position show distinct singlets in ¹H NMR .
  • IR Spectroscopy : Carbonyl stretching frequencies (~1650–1700 cm⁻¹) verify the pyrazinone ring .
  • HPLC/MS : Ensure purity (>95%) and molecular weight validation .

Q. Key Data Points

  • 1H NMR (DMSO-d6) : δ 8.22 (s, 1H, aromatic), 3.95 (s, 3H, OCH₃) .
  • IR : 1685 cm⁻¹ (C=O) .

Advanced: How can brain penetration of PDE5 inhibitors in this class be evaluated experimentally?

Methodological Answer:

  • In Vivo Models : Spontaneously hypertensive rats (SHR) are used to assess blood-brain barrier (BBB) penetration. A brain-to-plasma ratio >0.5 indicates significant CNS activity .
  • LogP Calculations : Computational models (e.g., molecular electronegativity distance vectors) predict BBB permeability. Compounds with logP ~2–3 show optimal penetration .

Case Study :
A derivative with a 2-propoxyethyl group demonstrated a brain-to-plasma ratio of 1.2 in SHR models, confirming CNS activity .

Advanced: What computational approaches predict ADME properties of pyridopyrazinones?

Methodological Answer:

  • ADME Modeling : Tools like SwissADME or MOE predict absorption, distribution, and toxicity. For example:
    • Lipophilicity (clogP) : Optimal range: 1.5–3.5.
    • P-glycoprotein Substrate : Predicted using topological polar surface area (<90 Ų favors non-substrate status) .
  • Docking Studies : Identify binding modes to PDE5 or other targets. Pyridopyrazinones with bulky substituents (e.g., tert-butyl) show higher selectivity for PDE5 over PDE6 .

Advanced: How should researchers address contradictions between in vitro efficacy and in vivo toxicity?

Methodological Answer:

  • Toxicological Profiling :
    • Acute Toxicity : LD₅₀ determination in rodents (e.g., OECD 423 guidelines).
    • Mutagenicity : Ames test for genetic toxicity .
  • Structural Modifications : Reduce toxicity by:
    • Introducing polar groups (e.g., hydroxyethylpiperazine) to improve solubility .
    • Avoiding substituents linked to skin/eye irritation (e.g., methyl groups in certain positions) .

Example : A compound with a hydroxyethylpiperazine group showed reduced hepatotoxicity compared to methyl-substituted analogs .

Basic: How are reaction conditions optimized for pyridopyrazinone synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions.
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., aryl boronic acid additions) .
  • Temperature Control : Reactions at 50–80°C balance yield and decomposition .

Q. Optimized Protocol

ParameterOptimal ConditionImpact
Temperature50°CMinimizes side products
Catalyst Loading5 mol% PdMaximizes yield
Reaction Time2–4 hoursPrevents over-reaction

Advanced: How is selectivity for PDE5 over other PDE isoforms achieved?

Methodological Answer:

  • Substituent Effects : Bulky groups (e.g., tert-butyl) at the 1-position reduce PDE6 affinity.
  • Binding Pocket Analysis : X-ray crystallography reveals that methoxy groups at the 7-position form hydrogen bonds with PDE5 Gln817, enhancing selectivity .

Q. Selectivity Data

PDE IsoformIC₅₀ (nM)Selectivity (vs. PDE5)
PDE50.81x
PDE6120150x
PDE1185106x

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
Reactant of Route 2
Reactant of Route 2
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.